molecular formula C13H9ClO2 B3375161 4-Chloro-2-phenylbenzoic acid CAS No. 107274-51-1

4-Chloro-2-phenylbenzoic acid

Cat. No.: B3375161
CAS No.: 107274-51-1
M. Wt: 232.66 g/mol
InChI Key: DXQNLKFGHDNYIG-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylbenzoic acid: is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.67 g/mol . It is also known by its IUPAC name, 5-chloro [1,1’-biphenyl]-2-carboxylic acid . This compound is characterized by the presence of a chloro group and a phenyl group attached to a benzoic acid core, making it a derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-phenylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods: Industrial production of this compound may involve the oxidation of 4-chloro-2-phenylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide . This method is advantageous due to its scalability and relatively straightforward reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Oxidation: Potassium permanganate in acidic or basic medium at elevated temperatures.

Major Products:

    Substitution: Formation of 4-amino-2-phenylbenzoic acid or 4-thio-2-phenylbenzoic acid.

    Reduction: Formation of 4-chloro-2-phenylbenzyl alcohol.

    Oxidation: Formation of 4-chloro-2-phenylquinone.

Scientific Research Applications

4-Chloro-2-phenylbenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Chlorobenzoic acid
  • 2-Phenylbenzoic acid
  • 4-Chloro-2-methylbenzoic acid

Comparison: 4-Chloro-2-phenylbenzoic acid is unique due to the presence of both a chloro and a phenyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to its analogs . For example, 4-chlorobenzoic acid lacks the phenyl group, which significantly affects its chemical behavior and applications.

Properties

IUPAC Name

4-chloro-2-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQNLKFGHDNYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465467
Record name 4-CHLORO-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107274-51-1
Record name 4-CHLORO-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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